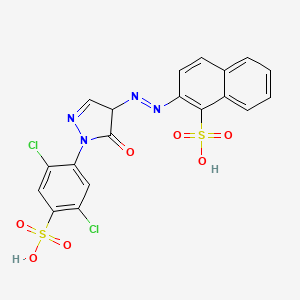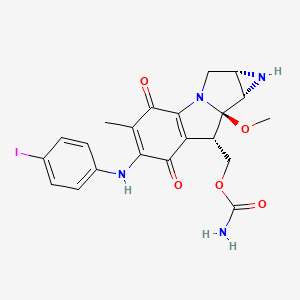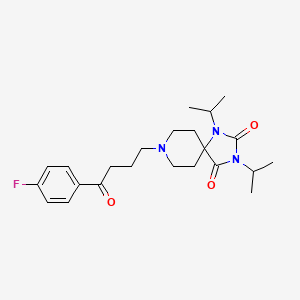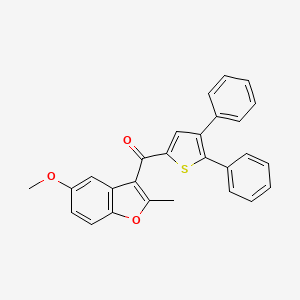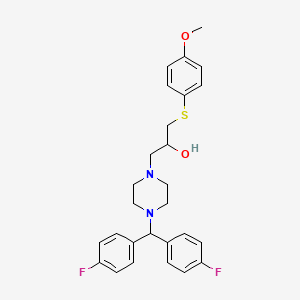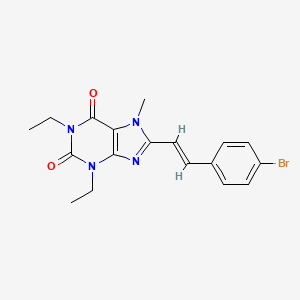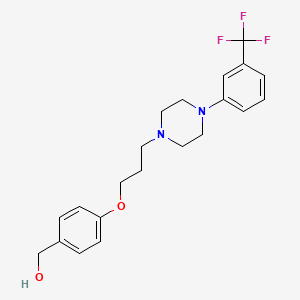
Benzenemethanol, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)- is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds contain a benzene ring substituted with one or more trifluoromethyl groups. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Méthodes De Préparation
The synthesis of Benzenemethanol, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)- involves multiple steps. One common method includes the reaction of 4-(3-(trifluoromethyl)phenyl)-1-piperazine with benzenemethanol under specific conditions to form the desired compound. Industrial production methods often involve the use of catalysts and controlled environments to ensure high yield and purity .
Analyse Des Réactions Chimiques
Benzenemethanol, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of materials with unique chemical properties.
Mécanisme D'action
The mechanism of action of Benzenemethanol, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Benzenemethanol, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)- can be compared with other trifluoromethylbenzenes, such as:
4-(trifluoromethyl)phenol: This compound also contains a trifluoromethyl group but differs in its functional groups and overall structure.
4-(trifluoromethyl)benzyl alcohol: Similar in containing a trifluoromethyl group, but with different chemical properties and applications.
Propriétés
Numéro CAS |
119321-50-5 |
|---|---|
Formule moléculaire |
C21H25F3N2O2 |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
[4-[3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]phenyl]methanol |
InChI |
InChI=1S/C21H25F3N2O2/c22-21(23,24)18-3-1-4-19(15-18)26-12-10-25(11-13-26)9-2-14-28-20-7-5-17(16-27)6-8-20/h1,3-8,15,27H,2,9-14,16H2 |
Clé InChI |
PWPUQWPVRWROSM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCOC2=CC=C(C=C2)CO)C3=CC=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




